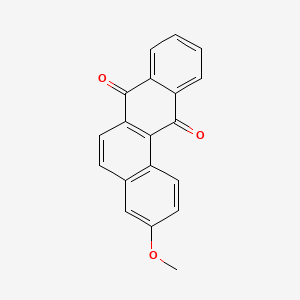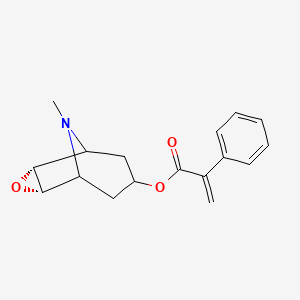
Apohyoscine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apohyoscine involves several steps, starting from tropinone, which is a common precursor for tropane alkaloids. The synthetic route typically includes the following steps:
Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Esterification: Tropine is then esterified with an appropriate acid chloride to form the ester intermediate.
Epoxidation: The ester intermediate undergoes epoxidation to form the epoxide ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as Datura ferox and Physochlaina species. The extraction process includes:
Plant Material Collection: Harvesting the plant material containing the desired alkaloid.
Extraction: Using solvents like ethanol or methanol to extract the alkaloids from the plant material.
Purification: Purifying the extracted alkaloids through techniques such as chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Apohyoscine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced tropane derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various oxo derivatives, reduced tropane derivatives, and N-substituted this compound derivatives .
Scientific Research Applications
Apohyoscine has been extensively employed in scientific research due to its diverse applications:
Insecticide: this compound has been used as an insecticide due to its toxic effects on insects.
Anesthetic: It has anesthetic properties and has been used in studies related to anesthesia.
Neurotransmitter Studies: This compound is useful for studying the effects of acetylcholine on the nervous system by inhibiting the enzyme acetylcholinesterase, thereby preventing the breakdown of acetylcholine.
Pharmacological Research: It is used in pharmacological research to study its effects on various biological systems.
Mechanism of Action
Apohyoscine exerts its effects primarily by acting as a muscarinic receptor antagonist. It competitively inhibits the action of acetylcholine at muscarinic receptors, which are G-protein-coupled receptors activated by acetylcholine. By blocking these receptors, this compound prevents the parasympathetic nervous system’s effects, leading to reduced intestinal motility, smooth muscle contraction, and glandular secretions .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar muscarinic receptor antagonist properties.
Atropine: A well-known tropane alkaloid used for its antimuscarinic effects.
Hyoscyamine: Similar to atropine and scopolamine, used for its anticholinergic properties.
Uniqueness
Apohyoscine is unique due to its specific epoxide ring structure, which differentiates it from other tropane alkaloids like scopolamine and atropine. This unique structure contributes to its distinct pharmacological properties and applications .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13?,14?,15-,16+ |
InChI Key |
JJNVDCBKBUSUII-SVFSVNPNSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |
Isomeric SMILES |
CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





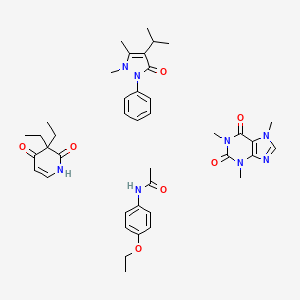
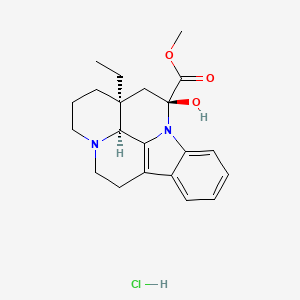
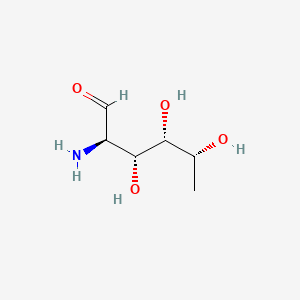
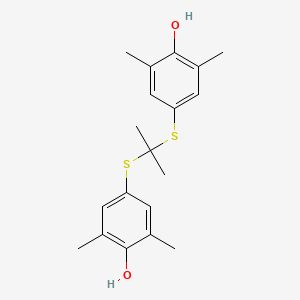
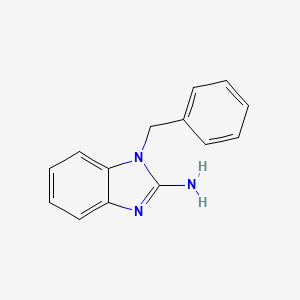
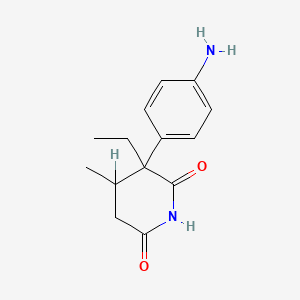
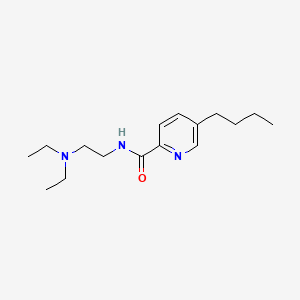
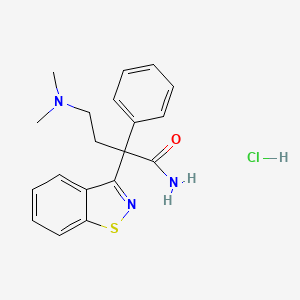
![7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione](/img/structure/B1205285.png)

